molecular formula C16H27Cl2N3 B1527429 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1219960-33-4

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No. B1527429
M. Wt: 332.3 g/mol
InChI Key: DOSWAWCXPUWEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C16H26ClN3 and a molecular weight of 295.86 . It is used as a reference material for forensic laboratories .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES string Cl.Cl.Cl.CN1CCN (CC1)C2CCNC2 . The InChI key is IVMWYPBOTNWLLF-UHFFFAOYSA-N .

Scientific Research Applications

Potential as ACAT Inhibitor for Cholesterol Management

Compounds structurally related to 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with one study highlighting the discovery of an aqueous-soluble potent inhibitor that exhibits selectivity for human ACAT-1 over ACAT-2. This selectivity is crucial for the treatment of diseases involving ACAT-1 overexpression, suggesting potential applications in managing cholesterol-related conditions (Shibuya et al., 2018).

Anticonvulsant Activity

Research into 1,3-substituted pyrrolidine-2,5-dione derivatives, a class including similar piperazine compounds, has shown promising anticonvulsant activities. These compounds were evaluated using acute models of seizures in mice, with some displaying more beneficial protective indices than well-known antiepileptic drugs. This suggests their potential utility in developing new treatments for epilepsy (Rybka et al., 2017).

Antipsychotic Agents Development

Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. By modifying the structure to enhance interaction with dopamine and serotonin receptors, compounds showed in vivo activities comparable to established antipsychotics, with less activity in models predictive of extrapyramidal side effects. This research direction indicates the role similar compounds might play in developing new antipsychotic medications with reduced side effects (Norman et al., 1996).

properties

IUPAC Name

1-benzyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)13-18-8-10-19(11-9-18)14-16-6-7-17-12-16;;/h1-5,16-17H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWAWCXPUWEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 4
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Reactant of Route 6
1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.